molecular formula C5H5BrF2O2 B121059 Allyl bromodifluoroacetate CAS No. 155820-76-1

Allyl bromodifluoroacetate

Cat. No. B121059
M. Wt: 214.99 g/mol
InChI Key: YHYZVEQMOASHNH-UHFFFAOYSA-N
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Description

Allyl bromodifluoroacetate is a chemical compound that is part of a broader class of organic molecules which are characterized by the presence of an allyl group (a substituent derived from propene) and a bromodifluoroacetate moiety. This compound is of interest due to its potential applications in organic synthesis, particularly in the introduction of fluorine atoms into molecules, which can significantly alter the physical, chemical, and biological properties of the compounds .

Synthesis Analysis

The synthesis of compounds related to allyl bromodifluoroacetate involves various strategies. For instance, the bromofluorination of allylic alcohols using N-bromosuccinimide and triethylamine tris-hydrofluoride can yield vicinal fluorobromohydrins, which are closely related to the structure of allyl bromodifluoroacetate . Additionally, the synthesis of fluorinated heterocyclic scaffolds, which are structurally related to allyl bromodifluoroacetate, has been achieved through a sequence of reactions starting with difluorinated ethyl bromoacetate, involving Michael addition and Mannich reaction followed by Dieckmann condensation .

Molecular Structure Analysis

The molecular structure of allyl bromodifluoroacetate and related compounds can be complex, with the presence of multiple electronegative atoms like fluorine and bromine influencing the geometry and electronic distribution. Preliminary calculations for the molecular ion of allyl bromide, a related compound, suggest the existence of lower energy structures upon elongation of the carbon-bromide bond, leading to bromonium-type ions . These structural insights are crucial for understanding the reactivity and stability of such molecules.

Chemical Reactions Analysis

Allyl bromodifluoroacetate and its analogs participate in various chemical reactions. Electrophilic difluoro(phenylthio)methylation of allylsilanes using bromodifluoro(phenylthio)methane is one such reaction, which has been studied for its reactivity and stability of the resulting difluoro(phenylthio)methylium cation . Furthermore, the nucleophilic trifluoromethylthiolation of allylic bromides has been performed with high stereo- and regioselectivity, indicating the versatility of allyl bromides in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl bromodifluoroacetate are influenced by the presence of the bromo and difluoroacetate groups. The bromination of allyl chloride, a related compound, in various solvents has been studied, showing that the yield of dibromide increases as the nucleophilicity of the solvent decreases . This suggests that the solvent can significantly impact the outcome of reactions involving allyl bromodifluoroacetate. Additionally, the isomerization of the molecular ion of allyl bromide has been characterized, providing insights into the stability and rearrangement possibilities of allyl bromides under ionizing conditions .

Scientific Research Applications

Advances in Catalytic Reactions

Allylic compounds, including Allyl bromodifluoroacetate, are often subjects of studies in transition-metal catalyzed reactions due to their versatile roles in organic synthesis. For instance, hydroxycarbonylation reactions in aqueous-organic two-phase systems have shown that allylic halides, like Allyl bromodifluoroacetate, can exhibit high catalytic activities, surpassing those obtained in homogeneous systems. These findings highlight the compound's potential in facilitating efficient synthesis of carboxylic acids, an important class of organic compounds (Bertoux et al., 1999).

Environmental and Biological Impacts

While the direct environmental and biological impacts of Allyl bromodifluoroacetate are not specified, research on polyfluoroalkyl chemicals, which share fluorinated characteristics, indicates the importance of understanding the environmental fate and potential health impacts of such compounds. Studies on microbial degradation of polyfluoroalkyl chemicals suggest that understanding the biodegradability and transformation products of fluorinated compounds, including those similar to Allyl bromodifluoroacetate, is crucial for assessing their environmental persistence and toxicity (Liu & Mejia Avendaño, 2013).

Biochemical Processes and Macromolecular Assembly

Research into lignin biosynthesis and assembly provides insights into the biochemical processes involving allylic compounds. Allyl/propenyl phenols play significant roles in lignan and lignin biosynthesis, influencing plant structural and defense mechanisms. Understanding these processes can shed light on the potential biochemical applications of Allyl bromodifluoroacetate in studying plant biology and developing new materials (Davin et al., 2008).

Safety And Hazards

Safety data for Allyl bromodifluoroacetate suggests that it should be kept away from heat, sparks, open flames, and hot surfaces. It is also recommended to avoid breathing fumes and to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

Future Directions

The future directions for research on Allyl bromodifluoroacetate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the development of new synthetic transformations that simplify the preparation of complex structures is a promising area of research . Additionally, the design of photoredox catalysts that absorb in the red-light region has recently stimulated intensive research .

properties

IUPAC Name

prop-2-enyl 2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYZVEQMOASHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438215
Record name Prop-2-en-1-yl bromo(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl bromodifluoroacetate

CAS RN

155820-76-1
Record name 2-Propen-1-yl 2-bromo-2,2-difluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155820-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-en-1-yl bromo(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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